Delmadinone acetate (DMA) is a synthetic gestagen, a class of steroid hormones that bind to and activate the progesterone receptor. [, , ] Its chemical name is 6-chloro-17α-acetoxy-pregna-4,6-diene-3,20-dione. [] In scientific research, DMA is primarily used as a tool to investigate the effects of progesterone receptor modulation in various biological systems.
Delmadinone is derived from chlormadinone acetate, a synthetic progestin. It falls under the category of steroid hormones, specifically classified as a synthetic progestogen. Its chemical structure is closely related to that of other steroid hormones, which allows it to interact with androgen and progesterone receptors in biological systems. The compound has been utilized in various pharmaceutical applications due to its hormonal effects .
Delmadinone can be synthesized through several methods, primarily starting from 1,4-androstadienedione or chlormadinone acetate. One notable synthesis route involves biotransformation processes using microorganisms capable of converting chlormadinone acetate into delmadinone acetate. This method has been shown to be efficient, yielding significant amounts of the desired product .
For example, one synthesis route involves adding chlormadinone acetate to a culture of microorganisms that convert it into delmadinone acetate, followed by isolation techniques to purify the product .
The molecular formula of delmadinone is . Its structure features a steroid backbone typical of many hormones, with specific functional groups that confer its biological activity.
The stereochemistry of delmadinone is also significant; it has multiple chiral centers which influence its receptor binding and activity .
Delmadinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
These reactions are essential for modifying delmadinone for various pharmaceutical applications and improving its efficacy .
Delmadinone primarily exerts its effects through interaction with androgen receptors, leading to inhibition of testosterone production.
The compound's pharmacokinetics suggest it is well-absorbed and extensively metabolized in vivo, impacting various cellular processes .
Delmadinone exhibits several notable physical and chemical properties:
These properties are crucial for determining its formulation and application in pharmaceutical products .
Delmadinone has several scientific applications:
Due to its multifaceted activity as a progestogen and anti-androgen, delmadinone remains an important compound in both clinical and research settings .
Delmadinone acetate (DMA) is a synthetic pregnane steroid derived from 17α-hydroxyprogesterone, systematically named 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione 17α-acetate [1] [7]. Its molecular architecture incorporates three critical modifications that define its pharmacological behavior:
The crystalline solid exhibits a molar mass of 402.92 g·mol⁻¹ and a defined stereochemistry (8R,9S,10R,13S,14S,17R) critical for antiandrogenic efficacy [1] [7]. In contrast, unesterified delmadinone (C₂₁H₂₅ClO₃) lacks the C17α acetate group, reducing its metabolic stability and rendering it unsuitable for therapeutic use [3] [4].
Table 1: Structural Comparison of Delmadinone Acetate and Related Compounds
Structural Feature | Delmadinone Acetate | Chlormadinone Acetate | Progesterone |
---|---|---|---|
Molecular Formula | C₂₃H₂₇ClO₄ | C₂₃H₂₉ClO₄ | C₂₁H₃₀O₂ |
C6 Substitution | Chlorine + Δ⁶ bond | Chlorine | None |
A-ring Conjugation | Δ¹,⁴,⁶-triene | Δ⁴,⁶-diene | Δ⁴-en-3-one |
C17 Modification | Acetate | Acetate | Ketone |
Antiandrogenic Activity | High | Moderate | None |
The synthetic journey of DMA began in 1959 when Ringold et al. first described halogenated progestational agents via microbial dehydrogenation of chlormadinone acetate [1] [2]. Early routes involved:
Patent activity surged in the 1970s with Zenadrex® (1972) and Tardak® (1974) commercializations in Europe, focusing on purity optimization [1] [7] [9]. Modern synthetic refinements include:
Table 2: Key Milestones in Delmadinone Acetate Development
Year | Development | Significance |
---|---|---|
1959 | First synthesis of 16-halogenated progestins | Foundation for Δ¹,⁶-diene steroids [1] |
1972 | Zenadrex® launched in UK/EU | First commercial veterinary antiandrogen [7] |
1998 | Adrenal suppression mechanism elucidated | Explained ACTH inhibition risks [1] |
2008 | Yeast-based androgen bioassay characterization | Confirmed AR antagonism [7] |
2020s | Micronized API production (Farmabios) | Enhanced formulation stability [5] |
Delmadinone acetate occupies a distinct veterinary therapeutic niche with no human medical approvals. Regulatory frameworks classify it as follows:
Notably, delmadinone itself (non-esterified) lacks regulatory approval in any jurisdiction due to instability and unproven efficacy [3] [4]. The European Medicines Agency categorizes DMA under ATCvet code QG03DX91 as a progestogen with antiandrogenic activity [3] [7].
Table 3: Global Regulatory Status of Delmadinone Acetate
Region | Approval Status | Brand Names | Therapeutic Class |
---|---|---|---|
European Union | Approved | Tardak®, Delmate®, Estrex® | Progestogen/Antiandrogen |
United Kingdom | Approved (pre-Brexit) | Zenadrex®, Tardastren® | Progestogen/Antiandrogen |
Australia/NZ | Approved | Vetadinon® | Progestogen/Antiandrogen |
United States | Not approved | — | — |
Human Medicine | Not developed | — | — |
Concluding Remarks
Delmadinone acetate exemplifies targeted steroid engineering for veterinary applications. Its structurally optimized design—chlorinated triene system with C17α esterification—enables potent antiandrogenic effects in species like dogs and cats. Persistent exclusion from human pharmacopeias underscores the compound's species-specific risk-benefit calculus. Ongoing manufacturing innovations continue to support its veterinary utility, while synthetic refinements highlight chemistry’s role in solving biological challenges.
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5